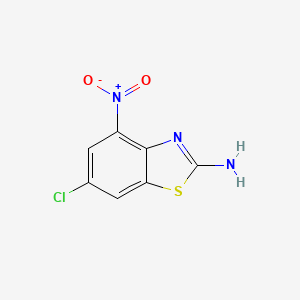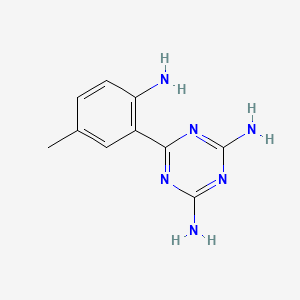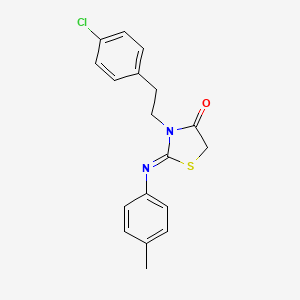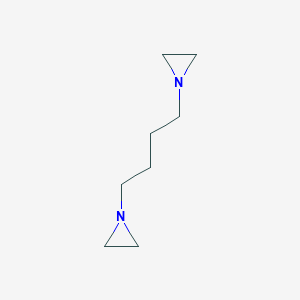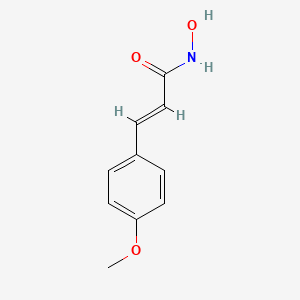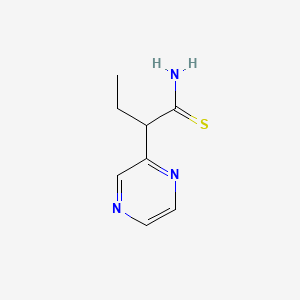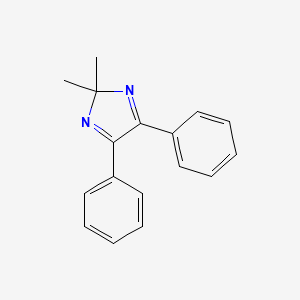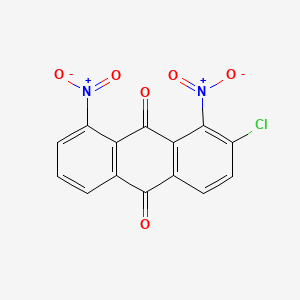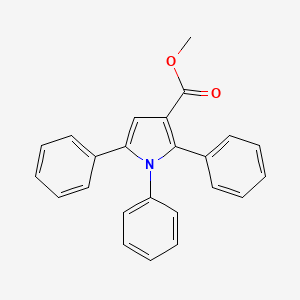
Methyl 1,2,5-triphenylpyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2,5-triphenylpyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by its three phenyl groups attached to the pyrrole ring and a methyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,5-triphenylpyrrole-3-carboxylate can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds . This method is operationally simple and uses readily available starting materials. The reaction typically proceeds in an anhydrous solvent such as dichloromethane at room temperature, yielding the desired pyrrole derivative in high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,5-triphenylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkylated or sulfonylated pyrrole derivatives.
Scientific Research Applications
Methyl 1,2,5-triphenylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 1,2,5-triphenylpyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Its aromatic structure allows it to interact with DNA or proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another pyrrole derivative with different substitution patterns.
3,4-Disubstituted Pyrroles: Compounds with substitutions at the 3 and 4 positions of the pyrrole ring.
Uniqueness
Methyl 1,2,5-triphenylpyrrole-3-carboxylate is unique due to its three phenyl groups and the methyl ester functionality, which confer
Properties
CAS No. |
30082-52-1 |
|---|---|
Molecular Formula |
C24H19NO2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 1,2,5-triphenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C24H19NO2/c1-27-24(26)21-17-22(18-11-5-2-6-12-18)25(20-15-9-4-10-16-20)23(21)19-13-7-3-8-14-19/h2-17H,1H3 |
InChI Key |
CPODSSMPRUTXSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


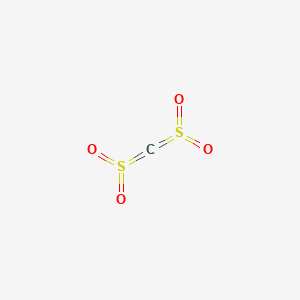
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
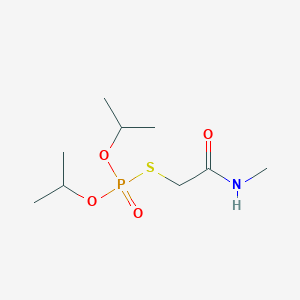
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
